Differentiation Data Gap: Lack of Purified, Verified Pharmacological Data Against BRD4 Comparators
A key piece of data often referenced for CAS 2034495-00-4 is a BindingDB record (BDBM50148603) showing a high binding affinity (Kd: 0.300 nM) for the BRD4 BD2 domain [1]. However, a critical structural analysis reveals a mismatch: the canonical SMILES code associated with BDBM50148603 (CC(=O)NCCCCn1c2ccccc2c3c1CCNC3=O) does not correspond to the validated structure of 2-(4-bromophenyl)-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)acetamide . This discrepancy prevents the reliable attribution of this potent binding data to the target compound. The only manufacturer-verified specification is a chemical purity of 95%, which has no pharmacological significance for target differentiation. No quantitative selectivity, functional, or cellular assay data for this compound were found in primary research papers or authoritative databases. Its pharmacological profile relative to established BRD4 inhibitors (e.g., (+)-JQ1, ABBV-744, ZL0420, GSK778) is entirely unknown.
| Evidence Dimension | Binding affinity to BRD4 BD2 (Kd) |
|---|---|
| Target Compound Data | Not reliably quantifiable. A Kd of 0.300 nM is reported in BindingDB but cannot be confidently attributed due to a structural mismatch [1]. |
| Comparator Or Baseline | ABBV-744 (BRD4 BD2-selective inhibitor): Kd = 0.5 nM; (+)-JQ1 (pan-BET inhibitor): BRD4 BD1 IC50 = 77 nM, BD2 IC50 = 33 nM [2]. |
| Quantified Difference | Cannot be calculated; the target compound's authentic binding data is unavailable for comparison. |
| Conditions | Target compound: BROMOscan assay (BindingDB). Comparators: TR-FRET or BROMOscan assays as per published literature [2]. |
Why This Matters
Without confirmed binding data for the correct structure, there is no quantifiable basis to prioritize this compound over any established BRD4 inhibitor for biological studies.
- [1] BindingDB. Entry for BDBM50148603 / CHEMBL3770724. Bromodomain-containing protein 4 (BRD4) affinity data. View Source
- [2] Faivre, E. J., et al. (2020). Selective inhibition of the BD2 bromodomain of BET proteins as a therapeutic strategy for acute myeloid leukemia. Nature, 578(7794), 306-310. View Source
